1-Hydroxy-6-méthylsulfonylindole

Vue d'ensemble

Description

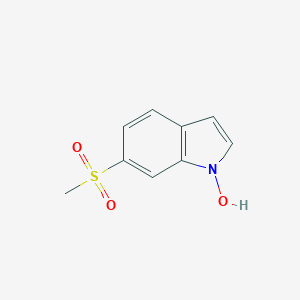

1-Hydroxy-6-methylsulfonylindole is a chemical compound with the molecular formula C9H9NO3S. It is an indole derivative, characterized by the presence of a hydroxy group at the first position and a methylsulfonyl group at the sixth position of the indole ring.

Applications De Recherche Scientifique

1-Hydroxy-6-methylsulfonylindole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

Target of Action

Indole derivatives, which include 1-Hydroxy-6-methylsulfonylindole, have been the focus of many researchers due to their potential biological properties . .

Mode of Action

Generally, indole derivatives interact with their targets through hydrogen bonds, which in many cases, inhibits their activity . The specific interactions of 1-Hydroxy-6-methylsulfonylindole with its targets remain to be elucidated.

Biochemical Pathways

Indole derivatives are known to affect a variety of enzymes and proteins, but the specific pathways influenced by this compound are yet to be determined .

Result of Action

As an indole derivative, it is expected to exhibit some biological activity, but specific effects at the molecular and cellular level are yet to be identified .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-methylsulfonylindole typically involves the introduction of the hydroxy and methylsulfonyl groups onto the indole ring. One common method is the sulfonation of 1-hydroxyindole followed by methylation. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and methylating agents like methyl iodide .

Industrial Production Methods: Industrial production of 1-Hydroxy-6-methylsulfonylindole may involve large-scale sulfonation and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Hydroxy-6-methylsulfonylindole undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The methylsulfonyl group can be reduced to a methylthio group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of methylthio derivatives.

Substitution: Formation of halogenated or nitro-substituted indoles

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

1-Hydroxyindole: Lacks the methylsulfonyl group, leading to different chemical properties.

6-Methylsulfonylindole: Lacks the hydroxy group, affecting its reactivity and applications

Uniqueness: 1-Hydroxy-6-methylsulfonylindole is unique due to the presence of both hydroxy and methylsulfonyl groups, which confer distinct chemical and biological properties.

Activité Biologique

1-Hydroxy-6-methylsulfonylindole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

1-Hydroxy-6-methylsulfonylindole is characterized by the presence of a hydroxyl group and a methylsulfonyl group attached to an indole ring. This unique structure contributes to its diverse biological activities.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that 1-Hydroxy-6-methylsulfonylindole exhibits significant anti-inflammatory properties. In a study evaluating its effects on inflammation-induced pain in animal models, it was observed that the compound effectively reduced paw edema and abdominal writhing caused by inflammatory agents like carrageenan and acetic acid. The percentage reduction in writhing was calculated using the formula:

where is the control group count and is the treatment group count .

2. Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Various derivatives of indole, including 1-Hydroxy-6-methylsulfonylindole, have been tested against bacterial strains, revealing significant inhibition zones in disk diffusion assays. This suggests potential applications in treating infections caused by resistant bacterial strains.

3. Anticancer Properties

Initial findings suggest that 1-Hydroxy-6-methylsulfonylindole may possess anticancer properties through modulation of cell signaling pathways involved in apoptosis and proliferation. In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, although further research is needed to elucidate the exact mechanisms involved .

The biological activity of 1-Hydroxy-6-methylsulfonylindole can be attributed to its ability to interact with various molecular targets:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation .

- Induction of Apoptosis : It is hypothesized that 1-Hydroxy-6-methylsulfonylindole activates apoptotic pathways by modulating key proteins involved in cell survival and death .

Research Findings

A summary of relevant studies examining the biological activity of 1-Hydroxy-6-methylsulfonylindole is presented in Table 1 below.

Case Studies

One notable case study involved the administration of 1-Hydroxy-6-methylsulfonylindole in a murine model for osteoarthritis. The compound was administered at varying dosages, revealing a dose-dependent effect on reducing inflammation markers and improving joint function over a period of several weeks .

Propriétés

IUPAC Name |

1-hydroxy-6-methylsulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-14(12,13)8-3-2-7-4-5-10(11)9(7)6-8/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXUTUMPWBBNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C=CN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351563 | |

| Record name | 1-hydroxy-6-methylsulfonylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170492-47-4 | |

| Record name | 1-hydroxy-6-methylsulfonylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170492-47-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.